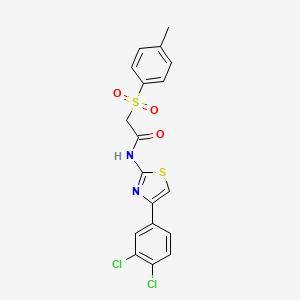

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

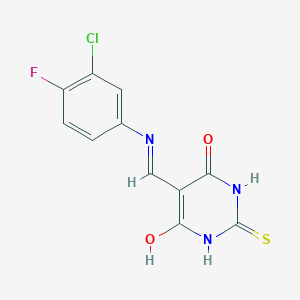

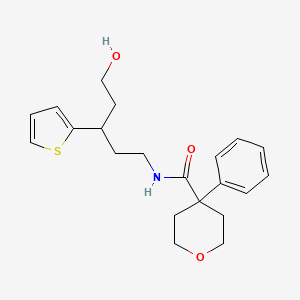

“N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide” is a complex organic compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar thiazole derivatives include esterification, hydrazination, salt formation, and cyclization . The intermediate formed in this process is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .Aplicaciones Científicas De Investigación

Antiviral Activity

The synthesis of this compound involves a six-step process, starting from 4-chlorobenzoic acid. Researchers have investigated its antiviral potential, particularly against the tobacco mosaic virus (TMV) . The sulfonamide derivatives derived from this compound, specifically compounds 7b and 7i, demonstrated anti-TMV activity. This finding suggests its potential as an antiviral agent.

Multitargeted Bioactivity

Thiazole derivatives, including this compound, have been studied for their multitargeted bioactivity. Researchers have synthesized related N-(4-mono and 4,5-disubstituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides and evaluated their activation potency . Investigating its effects on various biological targets could reveal promising applications.

Chemotherapeutic Agents

Given the challenges of microbial resistance and the need for effective cancer treatments, novel 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and characterized . While not directly related to our compound, this highlights the broader interest in thiazole-based molecules as potential chemotherapeutic agents.

Antifungal Properties

Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been explored for antifungal activity . Investigating the specific antifungal potential of our compound could provide valuable insights.

Herbicidal Applications

Sulfonamide derivatives have been investigated for herbicidal properties in agriculture . Although not directly tested for herbicidal activity, our compound’s structural features warrant further exploration in this context.

Other Bioactivities

1,3,4-Thiadiazoles, prepared by different research groups, have displayed diverse bioactivities, such as anticonvulsant, antibacterial, and antifungal properties . While our compound’s exact bioactivity profile remains to be fully elucidated, it could contribute to these areas.

Direcciones Futuras

The future directions for research on “N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide” and similar thiazole derivatives could include further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their synthesis process .

Propiedades

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3S2/c1-11-2-5-13(6-3-11)27(24,25)10-17(23)22-18-21-16(9-26-18)12-4-7-14(19)15(20)8-12/h2-9H,10H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQCIMDWVYHHEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2428056.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2428060.png)

![Methyl 2-bromobenzo[D]thiazole-4-carboxylate](/img/structure/B2428062.png)

![1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B2428064.png)

![2-[[1-[[4-(Trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2428069.png)